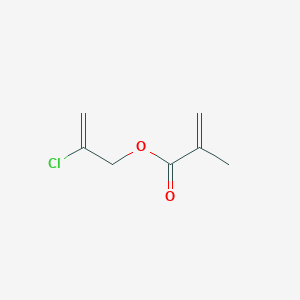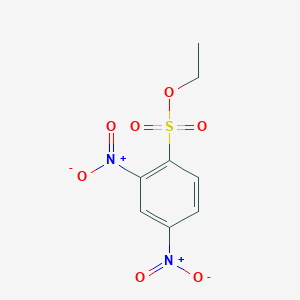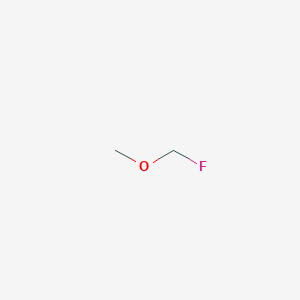
alpha-Conotoxin MII acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Conotoxin MII acetate: is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus magus. This compound is known for its high specificity and potency in targeting nicotinic acetylcholine receptors, particularly those composed of alpha3 beta2 subunits . Due to its unique properties, this compound has become a valuable tool in neuropharmacological research and has potential therapeutic applications for conditions such as pain and addiction .
准备方法
Synthetic Routes and Reaction Conditions: The chemical synthesis of alpha-Conotoxin MII acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which protects the amino groups during the coupling reactions . After the assembly of the peptide chain, the compound undergoes oxidative folding to form the correct disulfide bonds, which are crucial for its biological activity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of automated peptide synthesizers, efficient purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure consistency and potency .
化学反应分析
Types of Reactions: Alpha-Conotoxin MII acetate primarily undergoes oxidative folding reactions to form its characteristic disulfide bonds. These reactions are essential for stabilizing the peptide’s three-dimensional structure . Additionally, the compound can undergo cyclization reactions to enhance its stability and bioactivity .
Common Reagents and Conditions:
Oxidative Folding: This process typically uses oxidizing agents such as iodine or air oxidation in mildly basic conditions to form disulfide bonds.
Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bond configuration. This configuration is crucial for its biological activity and specificity .
科学研究应用
Alpha-Conotoxin MII acetate has a wide range of scientific research applications:
Neuropharmacology: It is used as a research tool to study nicotinic acetylcholine receptors, particularly those involved in neurotransmitter release and modulation.
Pain Management: The compound has potential as a therapeutic agent for treating chronic pain due to its ability to block specific nicotinic receptors.
Addiction Research: this compound is being investigated for its potential to treat nicotine addiction by targeting nicotinic receptors involved in addiction pathways.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting nicotinic acetylcholine receptors.
作用机制
Alpha-Conotoxin MII acetate exerts its effects by selectively binding to and blocking nicotinic acetylcholine receptors composed of alpha3 beta2 subunits . This binding inhibits the normal function of these receptors, which are involved in neurotransmitter release and modulation. The compound’s high specificity for these receptors makes it a valuable tool for studying their role in various physiological and pathological processes .
相似化合物的比较
Alpha-Conotoxin PeIA: Another conotoxin that targets nicotinic acetylcholine receptors but with different subunit specificity.
Alpha-Conotoxin ImI: Targets alpha7 nicotinic acetylcholine receptors and is used in research on neurodegenerative diseases.
Alpha-Conotoxin Vc1.1: Known for its potential in treating neuropathic pain by targeting different nicotinic receptor subtypes.
Uniqueness: Alpha-Conotoxin MII acetate is unique due to its high specificity for alpha3 beta2 nicotinic acetylcholine receptors, making it particularly valuable for studying the role of these receptors in neurotransmitter release and addiction . Its ability to block these receptors with high potency sets it apart from other conotoxins .
属性
分子式 |
C69H107N23O24S4 |
|---|---|
分子量 |
1771.0 g/mol |
IUPAC 名称 |
acetic acid;3-[(1R,6R,9S,15S,18S,21S,24S,30R,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H103N23O22S4.C2H4O2/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32;1-2(3)4/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97);1H3,(H,3,4)/t34-,35-,36-,37?,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,52?;/m0./s1 |
InChI 键 |
FPIJSAVNMWKRCT-HBOBQUNUSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


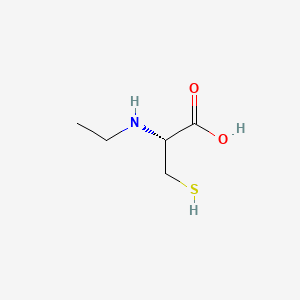
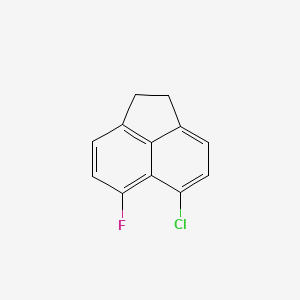
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

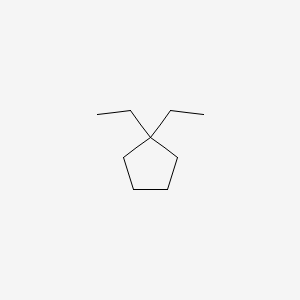
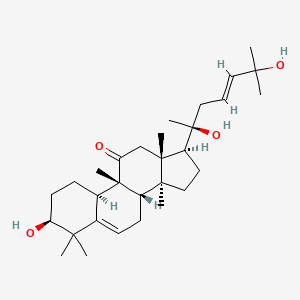


![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
